molecular formula C11H14N2O B2367722 2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine CAS No. 2201390-13-6

2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine

Cat. No.: B2367722
CAS No.: 2201390-13-6
M. Wt: 190.246
InChI Key: WWWPYTIIWMEHBQ-UHFFFAOYSA-N
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Description

2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine is a chemical compound that belongs to the pyrazine family. It is a yellowish liquid with a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

The preparation of 2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine involves several synthetic routes. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired pyrazine derivative. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions include oxidized or reduced pyrazine derivatives and halogenated compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential therapeutic effects, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential use in drug development. Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine can be compared with other similar compounds, such as 2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine and 2-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyrazine. These compounds share a similar core structure but differ in the position and type of substituents on the pyrazine ring. The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-11(13-7-6-12-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWPYTIIWMEHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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